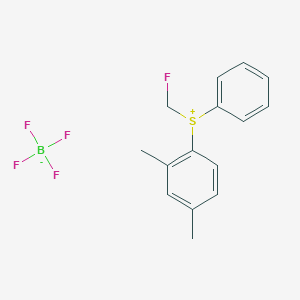

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is a chemical compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and reactivity, making them valuable in various chemical processes and applications. The presence of the tetrafluoroboranuide anion further enhances the stability and reactivity of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate typically involves the reaction of (2,4-dimethylphenyl)(fluoromethyl)phenylsulfanium with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium salt to the corresponding sulfide.

Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

One of the primary applications of (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is in the synthesis of fluorinated organic compounds. The compound acts as an electrophilic fluoromethylating agent, facilitating the introduction of fluoromethyl groups into various substrates.

- Mechanism of Action : The sulfonium salt generates a fluoromethylene synthon upon reaction with nucleophiles, which can then participate in further chemical transformations. This process is particularly valuable for creating fluorinated analogs of biologically active molecules.

- Case Study : In a study by Prakash et al., this sulfonium salt was utilized to prepare monofluoromethylated organic compounds, demonstrating its effectiveness in introducing the "CH2F" moiety into various substrates, which are critical for pharmaceutical applications .

Pharmaceutical Applications

The introduction of fluorine into organic molecules significantly enhances their pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

- Biologically Active Compounds : The synthesis of biologically active compounds containing the "CH2F" group has been reported, indicating potential therapeutic uses in treating various medical conditions . For instance, the fluorinated derivatives produced using this sulfonium salt have shown promise in drug development due to their enhanced activity compared to non-fluorinated counterparts.

Fluorination Reagents

This compound serves as a versatile fluorination reagent. Its unique properties allow it to be used effectively in various fluorination reactions.

- Comparison with Other Reagents : Compared to traditional fluorination agents like Deoxo-Fluor and DAST, this sulfonium salt exhibits higher selectivity and yields in certain reactions . For example, it has been shown to produce gem-difluorides with minimal byproducts, making it a valuable tool in synthetic chemistry.

Research Insights

Recent research highlights the stability and efficiency of this compound as a reagent for synthesizing complex molecules.

- Innovative Applications : Studies have demonstrated its use in novel synthetic pathways, such as the Doyle-Kirmse rearrangement reaction, showcasing its versatility beyond simple fluorination . This reaction involves transferring a fluoromethylene group to unactivated alkenes, thus expanding its utility in organic synthesis.

Mécanisme D'action

The mechanism of action of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate involves the transfer of the fluoromethyl group to various substrates. This transfer is often catalyzed by metal complexes, such as iron porphyrin, which facilitate the formation of reactive intermediates. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation of fluorocarbene or fluoromethylene intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,4-Dimethylphenyl)(methyl)phenylsulfanium; tetrafluoroboranuide

- (2,4-Dimethylphenyl)(chloromethyl)phenylsulfanium; tetrafluoroboranuide

- (2,4-Dimethylphenyl)(bromomethyl)phenylsulfanium; tetrafluoroboranuide

Uniqueness

(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The fluoromethyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FS.BF4/c1-12-8-9-15(13(2)10-12)17(11-16)14-6-4-3-5-7-14;2-1(3,4)5/h3-10H,11H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDEUJVTVLBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](CF)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BF5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.